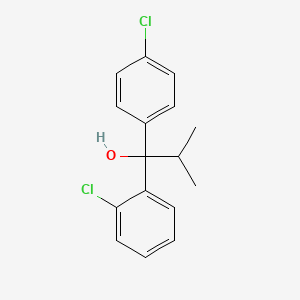
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) is an organotin compound that features a butadiene backbone with two trimethylstannane groups attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) typically involves the reaction of buta-1,3-diene with trimethylstannane under specific conditions. One common method involves the use of a platinum catalyst to facilitate the addition of trimethylstannane to the butadiene backbone . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions, such as temperature and pressure, is crucial to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert the stannane groups to their corresponding hydrides.
Substitution: The trimethylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylstannane groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized butadiene derivatives.
科学研究应用
(Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organotin compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of specialty polymers and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (Buta-1,3-diene-2,3-diyl)bis(trimethylstannane) involves its interaction with molecular targets through its organotin moiety. The trimethylstannane groups can coordinate with various metal centers, facilitating catalytic reactions. Additionally, the butadiene backbone can participate in cycloaddition reactions, forming complex cyclic structures .
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds.
2,3-Dimethylbuta-1,3-diene: A substituted butadiene with methyl groups at the 2 and 3 positions.
(Buta-1,3-diene-2,3-diyl)bis(trimethylsilyl): Similar to the target compound but with trimethylsilyl groups instead of trimethylstannane.
Uniqueness
The trimethylstannane groups enhance the compound’s ability to participate in various catalytic and synthetic processes, making it a valuable reagent in both academic and industrial research .
属性
CAS 编号 |
91312-27-5 |
|---|---|
分子式 |
C10H22Sn2 |
分子量 |
379.7 g/mol |
IUPAC 名称 |
trimethyl(3-trimethylstannylbuta-1,3-dien-2-yl)stannane |
InChI |
InChI=1S/C4H4.6CH3.2Sn/c1-3-4-2;;;;;;;;/h1-2H2;6*1H3;; |
InChI 键 |
XARXNRBKDLHCGG-UHFFFAOYSA-N |
规范 SMILES |
C[Sn](C)(C)C(=C)C(=C)[Sn](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Nonylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methylbenzoate](/img/structure/B14359143.png)
![Bis[4-(chlorocarbonyl)phenyl] naphthalene-2,6-dicarboxylate](/img/structure/B14359144.png)
![Methyl 3-[bis(trimethylsilyl)amino]-2,2-dimethylpropanoate](/img/structure/B14359152.png)
![Diethyl {2-[(ethoxycarbonyl)oxy]ethyl}phosphonate](/img/structure/B14359159.png)

![1-(4-Chlorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B14359186.png)
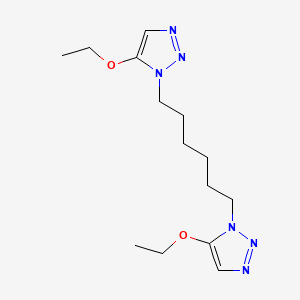
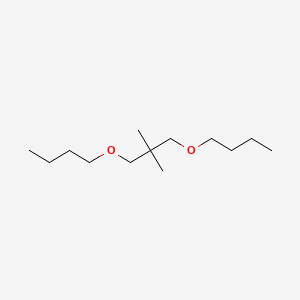
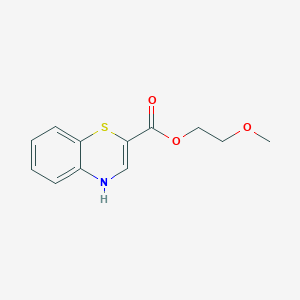
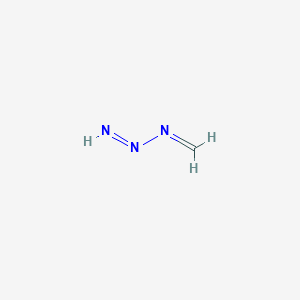
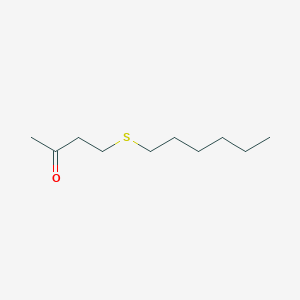
![Ethyl [2-(2,5-dioxoimidazolidin-4-yl)ethoxy]carbamate](/img/structure/B14359215.png)
![12-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclotridecane](/img/structure/B14359246.png)
